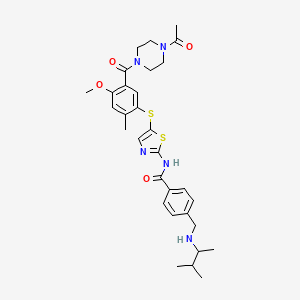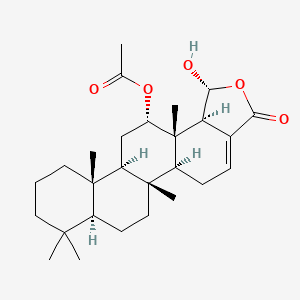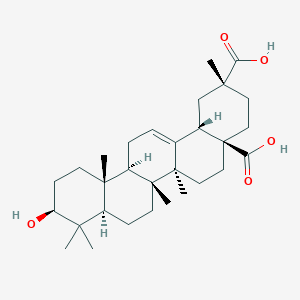
Glucofrangulin A
Vue d'ensemble
Description
Glucofrangulin A is a chemical compound with the molecular formula C27H30O14 . It has an average mass of 578.519 Da and a monoisotopic mass of 578.163574 Da . It is found in the bark of Rhamnus frangula L., also known as the alder buckthorn .
Molecular Structure Analysis
Glucofrangulin A has a complex molecular structure, with 10 defined stereocentres . It consists of two isomers, glucofrangulin A and glucofrangulin B, which differ by the linkage to the sugar moiety at the 3 position .Physical And Chemical Properties Analysis
Glucofrangulin A is a powder . Its derivative, Glucofrangulin A octaacetate, has a molecular weight of 914.81 .Applications De Recherche Scientifique
Antibacterial Properties
Glucofrangulin A, found in the bark of Frangula alnus, has been studied for its antibacterial effects. Research indicates that extracts containing Glucofrangulin A can impact environmental and probiotic bacteria . For instance, Pseudomonas fluorescens showed sensitivity to these extracts, suggesting potential applications in managing bacterial populations in ecological and health-related contexts .
Probiotic Interaction
The interaction of Glucofrangulin A with probiotic gut bacteria is of significant interest. The compound’s influence on the gut microbiome could lead to applications in digestive health, potentially aiding in the balance of beneficial bacteria .
Laxative Effects
Traditionally, Glucofrangulin A has been recognized for its laxative properties. This application remains relevant in pharmaceuticals, where controlled dosages can be used to treat constipation and regulate bowel movements .
Solvent Extraction Efficiency
The efficiency of Glucofrangulin A extraction varies with the polarity of the solvent used. This knowledge is crucial for optimizing extraction processes in both research and industrial applications, ensuring maximum yield and purity .
Spectral Analysis for Quality Control
Spectral analysis techniques such as UV-VIS, FT-IR, and gas chromatography are employed to determine the concentrations and purity of Glucofrangulin A in extracts. This application is vital for quality control in the production of medicinal and nutraceutical products .
Nutraceutical Potential
The bioactive properties of Glucofrangulin A suggest its potential as a nutraceutical ingredient. Its effects on health-promoting bacteria and its antioxidant properties could be harnessed in the development of functional foods and supplements .
Environmental Impact Studies
The impact of Glucofrangulin A on environmental bacteria offers a unique application in ecological studies. Understanding its effects on different bacterial strains can inform environmental management practices and the development of eco-friendly products .
Analytical Method Development
Validated analytical methods for the quantification of Glucofrangulin A are essential for research and commercial applications. The development of robust HPLC and UHPLC methods supports the standardization of measurements and ensures consistency across studies .
Safety and Hazards
Glucofrangulin A is not classified under physical, health, or environmental hazards according to the GHS classification . In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, medical attention should be sought immediately .
Relevant Papers The relevant papers retrieved discuss various aspects of Glucofrangulin A, including its synthesis , molecular structure , and mechanism of action . These papers provide valuable insights into the compound and its potential applications.
Mécanisme D'action
Target of Action
Glucofrangulin A, a major constituent of Frangula alnus Mill (FAM), also known as alder buckthorn, primarily targets the gut bacteria . It is known for its therapeutic activity and belongs to the anthraquinone O-glycosides .
Mode of Action
Glucofrangulin A interacts with its targets, the gut bacteria, by manipulating their concentration and introducing the strain into a given plant extract . The aglycone moieties of glucofrangulin A are set free in the gut through bacterial β-glycosidases . This interaction results in changes in the gut bacteria, influencing their activity and population.
Biochemical Pathways
It is known that the compound plays a role in the metabolism of gut bacteria
Propriétés
IUPAC Name |
1-hydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14/c1-8-3-11-16(13(29)4-8)21(33)17-12(19(11)31)5-10(39-26-24(36)22(34)18(30)9(2)38-26)6-14(17)40-27-25(37)23(35)20(32)15(7-28)41-27/h3-6,9,15,18,20,22-30,32,34-37H,7H2,1-2H3/t9-,15+,18-,20+,22+,23-,24+,25+,26-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSQZOFVCVOOIE-QWVHOXPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC3=C(C(=C2)OC4C(C(C(C(O4)CO)O)O)O)C(=O)C5=C(C3=O)C=C(C=C5O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC3=C(C(=C2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C(=O)C5=C(C3=O)C=C(C=C5O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21133-53-9 | |
| Record name | Glucofrangulin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21133-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glucofrangulin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021133539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(6-deoxy-α-L-mannopyranosyl)oxy]-1-(β-D-glucopyranosyloxy)-8-hydroxy-6-methylanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.198 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLUCOFRANGULIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MB7V137HOF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















